N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine
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Overview
Description
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine is a synthetic nucleoside analog. It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is characterized by the presence of a benzoyl group at the nitrogen atom and a triphenylmethyl group at the 5’-hydroxyl position. These modifications enhance its stability and alter its biological activity, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Benzoylation: The nitrogen atom of the cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Triphenylmethylation: The 5’-hydroxyl group is then protected with a triphenylmethyl (trityl) group using triphenylmethyl chloride and a base like triethylamine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the cytidine moiety.
Reduction: Reduced forms of the benzoyl or triphenylmethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzoyl or triphenylmethyl groups.
Scientific Research Applications
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and repair, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of cellular replication and transcription, making it a potential therapeutic agent for diseases such as cancer and viral infections.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-O-(2-methoxyethyl)-adenosine: A nucleoside analog with similar protective groups but different base moiety.
N-Benzoyl-5’-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine: Another nucleoside analog with a tert-butyldimethylsilyl group instead of a triphenylmethyl group.
Uniqueness
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine is unique due to its specific combination of benzoyl and triphenylmethyl protective groups, which confer enhanced stability and distinct biological activity. This makes it particularly useful in applications where stability and specific interactions with nucleic acids are required.
Properties
Molecular Formula |
C35H31N3O6 |
---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C35H31N3O6/c39-30-28(44-33(31(30)40)38-22-21-29(37-34(38)42)36-32(41)24-13-5-1-6-14-24)23-43-35(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28,30-31,33,39-40H,23H2,(H,36,37,41,42)/t28-,30-,31-,33-/m1/s1 |
InChI Key |
VPHGCMRVEOZXRC-CSEBVFCESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
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